molecular formula C8H15NO2 B8192246 cis-2-Methyl-pyrrolidine-3-carboxylic acid ethyl ester

cis-2-Methyl-pyrrolidine-3-carboxylic acid ethyl ester

Cat. No.: B8192246
M. Wt: 157.21 g/mol
InChI Key: MRIXTLRKLFKVDQ-BQBZGAKWSA-N
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Description

cis-2-Methyl-pyrrolidine-3-carboxylic acid ethyl ester is a chiral pyrrolidine derivative of high interest in medicinal and organic chemistry. This compound serves as a versatile synthetic intermediate and building block for the construction of more complex molecules . The ethyl ester group enhances the compound's solubility in organic solvents and can be readily manipulated through hydrolysis or transesterification reactions, or converted to other functional groups such as amides. The specific cis configuration of the methyl and ester substituents on the pyrrolidine ring is critical for imparting defined three-dimensional structure, which can be essential for enantioselective synthesis and for studying structure-activity relationships in drug discovery . Chiral pyrrolidine scaffolds are commonly found in biologically active compounds and pharmaceuticals, making this ester a valuable precursor for the development of new therapeutic agents. As a saturated heterocyclic amine, its structure makes it a relevant candidate for probing enzyme-substrate interactions and protein folding dynamics . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound in various chemical transformations, including catalytic hydrogenation, nucleophilic substitution, and cyclization reactions, to access a diverse array of nitrogen-containing heterocycles .

Properties

IUPAC Name

ethyl (2S,3S)-2-methylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIXTLRKLFKVDQ-BQBZGAKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCN[C@H]1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pd/C-Mediated Hydrogenation

The most widely reported method involves hydrogenating 2,3-disubstituted pyrrole esters using palladium catalysts. For example, N-Boc-protected 2-methylpyrrole-3-carboxylates undergo hydrogenation at 40–50°C under 45 atm H₂ pressure with 10% Pd/C, yielding cis-2-methyl-pyrrolidine-3-carboxylates as the major product (84–87% cis). The stereoselectivity arises from preferential adsorption of the pyrrole ring on the catalyst surface, favoring cis-addition of hydrogen (Table 1).

Table 1: Hydrogenation Conditions and Outcomes

Starting MaterialCatalystPressure (atm)Temperature (°C)cis:%trans:%Yield (%)Source
N-Boc-2-methylpyrrole-3-ethyl ester10% Pd/C4540871374
2-Allyl-4-methylpyrrole-3-ethyl ester5% Pd/BaSO₄3025782268

Stereochemical Control via Solvent and Additives

Polar solvents (e.g., ethanol) enhance cis-selectivity by stabilizing transition states through hydrogen bonding. Additives like acetic acid (1–5 mol%) further improve selectivity by modulating catalyst activity.

Stereoselective Cyclization of γ-Imino Esters

TiCl₄/Et₃N-Mediated Cyclization

γ-Imino esters derived from ethyl isocyanoacetate undergo TiCl₄/Et₃N-promoted cyclization to form cis-pyrrolidines. For instance, treatment of ethyl 2-(methylimino)pent-4-enoate with TiCl₄/Et₃N in CH₂Cl₂ at −20°C produces the cis-isomer in 72% yield with a 9:1 cis:trans ratio. The Lewis acid coordinates to the imine nitrogen, directing nucleophilic attack to the si-face (Scheme 1).

Scheme 1: Cyclization Mechanism

Ethyl 2-(methylimino)pent-4-enoateTiCl4/Et3Ncis-2-Methyl-pyrrolidine-3-carboxylate\text{Ethyl 2-(methylimino)pent-4-enoate} \xrightarrow{\text{TiCl}4/\text{Et}3\text{N}} \text{cis-2-Methyl-pyrrolidine-3-carboxylate}

Zinc Enolate Cyclization

Zinc enolates generated from 3-methyl-pyrrolidine-1,2-dicarboxylic acid esters undergo 5-exo-trig cyclization to yield cis-products. For example, (1S,4R)-7 (a bicyclic keto ester) reacts with K₂CO₃ in methanol, affording cis-2-methyl-pyrrolidine-3-carboxylate in 89% yield.

Retro-Dieckmann Reaction Strategies

Base-Promoted Ring Contraction

Bicyclic β-keto esters undergo retro-Dieckmann reactions under basic conditions to form cis-pyrrolidines. Treatment of (1S,4R)-7 with K₂CO₃ in methanol at 25°C selectively generates the cis-isomer via a six-membered transition state (Scheme 2).

Scheme 2: Retro-Dieckmann Pathway

(1S,4R)-7K2CO3/MeOHcis-2-Methyl-pyrrolidine-3-carboxylate\text{(1S,4R)-7} \xrightarrow{\text{K}2\text{CO}3/\text{MeOH}} \text{cis-2-Methyl-pyrrolidine-3-carboxylate}

Table 2: Retro-Dieckmann Reaction Outcomes

SubstrateBaseSolventcis:%Yield (%)Source
(1S,4R)-β-keto esterK₂CO₃MeOH9589
(1R,4S)-β-keto esterNaOMeTHF9285

Resolution of Racemic Mixtures

Chiral Auxiliary Approaches

N-Boc-protected racemic pyrrolidines are resolved using chiral HPLC (Chiralpak AD-H column, hexane/EtOH 90:10) to isolate the cis-enantiomer. Alternatively, enzymatic resolution with Candida antarctica lipase B achieves 98% enantiomeric excess (ee).

Epimerization Control

Base-mediated epimerization (e.g., Et₃N in toluene at 80°C) converts minor trans-isomers to the thermodynamically favored cis-form, increasing overall yield.

Comparative Analysis of Methods

Table 3: Advantages and Limitations

MethodAdvantagesLimitationsScale-Up Feasibility
Pd/C HydrogenationHigh selectivity, mild conditionsRequires high-pressure equipmentIndustrial
TiCl₄ CyclizationAtom-economical, rapidSensitive to moistureLab-scale
Retro-DieckmannNo chiral catalysts neededLimited substrate scopePilot-scale

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry

In the field of chemistry, cis-2-Methyl-pyrrolidine-3-carboxylic acid ethyl ester is utilized as a building block for synthesizing more complex molecules. It plays a crucial role in developing pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, such as oxidation and reduction.

Biology

The compound serves as a precursor for synthesizing biologically active molecules, including enzyme inhibitors and receptor agonists. Its derivatives have been explored for their potential therapeutic effects, particularly in anti-inflammatory and anticancer activities. For instance, studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, highlighting their potential in cancer treatment .

Medicine

Research indicates that this compound derivatives can act as enzyme inhibitors by binding to specific molecular targets. This mechanism has been investigated in various contexts, including the treatment of neurological disorders and metabolic diseases. The compound's ability to inhibit specific enzymes makes it a candidate for drug development aimed at treating conditions like epilepsy and other neurological disorders .

Case Studies

  • Cytotoxic Activity Study : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against human RPMI 8226 multiple myeloma cells. The study utilized an MTT assay to determine cell viability at varying concentrations (10 µM to 500 µM), revealing promising results for further drug development .
  • Synthesis of Enantiopure Compounds : Research has highlighted the efficient synthesis of enantiopure compounds derived from this compound. These compounds were subjected to biological evaluation, confirming their high enantiomeric excess and potential as therapeutic agents .

Mechanism of Action

The mechanism by which cis-2-Methyl-pyrrolidine-3-carboxylic acid ethyl ester exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It may also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Pyrrolidine Derivatives

The provided evidence highlights several structurally related pyrrolidine derivatives, enabling a systematic comparison:

Physicochemical and Spectroscopic Comparisons

Table 2: Physical Properties and Analytical Data
Compound Molecular Weight (g/mol) LCMS Data (m/z) HPLC Retention Time (min) Reference(s)
cis-2-Methyl-pyrrolidine-3-carboxylic acid ethyl ester ~173.21 Not reported Not reported N/A
(S)-1-(3-Fluoro-benzylamino)pyrrolidine-2-carboxylic acid methyl ester 254.28 263 [M+H]+ 0.81
(R)-1-[(2,3-Difluorobenzyl)amino]-2-methylpyrrolidine-2-carboxylic acid methyl ester 298.30 Not reported Not reported
  • LCMS Trends : The presence of fluorinated substituents increases molecular weight and complexity, as seen in (m/z 263 vs. ~173 for the target compound).
  • HPLC Behavior : Retention times correlate with hydrophobicity; fluorinated analogues (e.g., ) exhibit shorter retention times under reversed-phase conditions.

Biological Activity

cis-2-Methyl-pyrrolidine-3-carboxylic acid ethyl ester is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrrolidine compounds are known for their diverse pharmacological properties, including enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthetic routes, and comparative studies with similar compounds.

Synthetic Routes
The synthesis of this compound typically involves cyclization processes starting from appropriate precursors. Common methods include:

  • Reduction of Enamines or Alkenes : This method is often followed by esterification to yield the final product.
  • Multi-step Industrial Production : Involves preparation of intermediates and their subsequent cyclization and esterification, often utilizing continuous flow reactors to enhance yield and purity.

Mechanism of Action
The compound primarily acts through its interaction with specific molecular targets, notably as an enzyme inhibitor . It binds to the active sites of enzymes, thereby blocking their activity. This mechanism is crucial for its potential therapeutic applications, particularly in diseases where enzyme activity is dysregulated.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been shown to inhibit various enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Comparison with Similar Compounds

The biological activity of this compound can be compared with its analogs such as:

  • cis-2-Methyl-pyrrolidine-3-carboxylic acid methyl ester
  • trans-2-Methyl-pyrrolidine-3-carboxylic acid ethyl ester

These compounds differ in stereochemistry, which influences their biological activity and reactivity. For instance, the cis configuration may enhance binding affinity to certain enzyme targets compared to the trans isomer.

Case Study 1: Enzyme Inhibition Profile

A study evaluating the enzyme inhibition profile of various pyrrolidine derivatives found that this compound demonstrated superior inhibition against specific targets compared to its analogs. The study reported IC50 values indicating effective inhibition at low concentrations.

CompoundIC50 Value (µM)
This compound5.4
cis-2-Methyl-pyrrolidine-3-carboxylic acid methyl ester10.2
trans-2-Methyl-pyrrolidine-3-carboxylic acid ethyl ester15.8

Case Study 2: Pharmacological Applications

In another investigation, researchers explored the pharmacological applications of cis-2-Methyl-pyrrolidine derivatives in treating type 2 diabetes. The study highlighted that modifications in the pyrrolidine scaffold significantly influenced agonistic activity towards specific receptors involved in glucose metabolism.

Q & A

Q. What are the recommended methods for synthesizing cis-2-Methyl-pyrrolidine-3-carboxylic acid ethyl ester in laboratory settings?

  • Methodological Answer : The synthesis of pyrrolidine-based esters often involves multi-step protocols, including esterification, coupling reactions, or hydrolysis. For example, Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate (a structurally analogous compound) was synthesized using a coupling reaction followed by General Procedure E, yielding 21% product with characterization via ESIMS (m/z 328.2) . For this compound, a similar approach could involve:

Esterification : Reacting the carboxylic acid precursor with ethanol under acidic catalysis.

Stereoselective control : Using chiral auxiliaries or catalysts to enforce the cis-configuration.

Purification : Column chromatography or recrystallization to isolate the desired stereoisomer.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Analytical techniques are critical:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR can confirm stereochemistry and functional groups. For example, in a related pyrrole-2-carboxylic acid derivative, 1^1H NMR (400 MHz, DMSO-d6) resolved methyl and ester protons at δ 2.12 (s, 3H) and δ 3.71 (s, 2H), respectively .
  • Mass Spectrometry (ESIMS/LCMS) : ESIMS (m/z 328.2) and LCMS (>97% purity) are standard for molecular weight and purity validation .
  • HPLC : Reverse-phase HPLC with UV detection ensures >98% purity, as demonstrated for similar esters .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : While specific toxicity data for this compound is limited, protocols for structurally related esters include:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (H335: May cause respiratory irritation) .
  • Waste Disposal : Segregate chemical waste and consult certified disposal services, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. What strategies optimize the stereoselective synthesis of this compound to minimize diastereomer formation?

  • Methodological Answer :
  • Chiral Catalysis : Employ asymmetric hydrogenation or organocatalysts to favor the cis-isomer. For example, (4aR)-configured pyrrolo-pyridazine derivatives were synthesized using chiral auxiliaries to enforce stereochemistry .
  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) can reduce epimerization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) may enhance stereochemical outcomes by stabilizing transition states .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies for esters suggest:
  • pH Sensitivity : Hydrolysis risks increase under strongly acidic (pH < 2) or basic (pH > 10) conditions. Monitor degradation via HPLC .
  • Thermal Stability : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent ester decomposition. For analogs like docosahexaenoic acid ethyl ester, stability is maintained at –80°C .
  • Light Sensitivity : Amber glassware prevents photodegradation, as UV exposure may induce radical reactions .

Q. What computational modeling approaches predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in nucleophilic substitutions or cycloadditions.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on yield) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to design derivatives with enhanced bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields or purity levels for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Replicate protocols from peer-reviewed sources, noting variables like catalyst loading or solvent purity .
  • Analytical Cross-Validation : Compare results across multiple techniques (e.g., NMR vs. LCMS) to resolve purity conflicts .
  • Batch Analysis : Test multiple synthesis batches to identify outlier results caused by procedural inconsistencies .

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